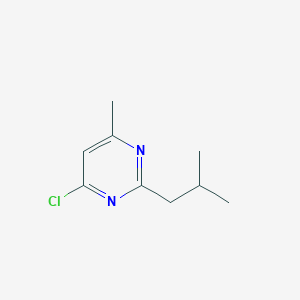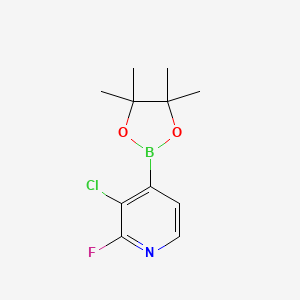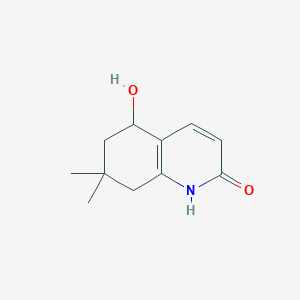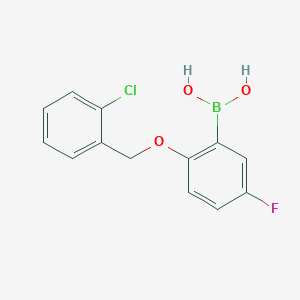
2-氯-5-(甲氧羰基)苯硼酸
描述
科学研究应用
芳基硼酸的邻位导向剂
2-氯-5-(甲氧羰基)苯硼酸及其衍生物已被用作钌催化的芳香 C-H 硅烷化中的邻位导向剂。这种方法促进了邻位上的区域选择性硅烷化,为在进一步偶联反应(如铃木-宫浦偶联)中有用的硅烷化产物提供了途径 (Ihara 和 Suginome,2009)。
硼酸衍生物中的荧光猝灭
对硼酸衍生物(包括 5-氯-2-甲氧基苯硼酸)的荧光猝灭机制的研究提供了对其与苯胺等猝灭剂相互作用的见解。这项研究对开发传感器和研究生物系统具有影响 (Geethanjali、Nagaraja 和 Melavanki,2015)。
SGLT2 抑制剂中的关键中间体
该化合物用作合成一类 SGLT2 抑制剂的关键中间体,展示了其在制药中的重要性。概述的工业规模合成展示了该化合物在大规模生产药物中的可扩展性和成本效益 (Zhang 等,2022)。
超分子组装体
苯硼酸和甲氧羰基取代的苯硼酸已被用于设计和合成超分子组装体。这些化合物通过氢键相互作用,展示了它们在创造具有特定功能的新型材料中的潜力 (Pedireddi 和 Seethalekshmi,2004)。
铃木交叉偶联反应
2-氯-5-(甲氧羰基)苯硼酸的官能化衍生物已用于铃木交叉偶联反应,导致杂芳基吡啶衍生物的合成。该应用强调了该化合物在促进复杂有机分子构建方面的多功能性 (Parry 等,2002)。
作用机制
Target of Action
The primary target of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Chloro-5-(methoxycarbonyl)phenylboronic acid . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid can be influenced by factors such as temperature, pH, and the presence of other functional groups .
生化分析
Biochemical Properties
2-Chloro-5-(methoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions is with palladium catalysts in Suzuki-Miyaura coupling reactions. In these reactions, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This interaction is crucial for the synthesis of various pharmaceuticals and organic compounds.
Cellular Effects
The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid on cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular environments. For instance, compounds synthesized using 2-Chloro-5-(methoxycarbonyl)phenylboronic acid could influence cell signaling pathways, gene expression, and cellular metabolism. The precise impact on cell function would depend on the nature of the synthesized compound and its interaction with cellular biomolecules .
Molecular Mechanism
At the molecular level, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of the palladium catalyst to the organic halide, followed by the transmetalation step where 2-Chloro-5-(methoxycarbonyl)phenylboronic acid transfers its organic group to the palladium. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . This mechanism highlights the compound’s ability to facilitate complex organic transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid are critical factors. The compound is generally stable under ambient conditions but may degrade over time, especially when exposed to moisture or extreme temperatures . Long-term studies on its effects on cellular function are limited, but its role in organic synthesis suggests that any long-term effects would be indirect, mediated through the synthesized compounds.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid in animal models have not been extensively studied. Like many chemical compounds, its effects are likely dose-dependent. At low doses, it may facilitate desired biochemical reactions without significant adverse effects. At higher doses, there could be potential toxicity or adverse effects, particularly if the compound interacts with critical biomolecules or disrupts essential metabolic pathways .
Metabolic Pathways
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is involved in metabolic pathways primarily through its role in organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, a fundamental process in the synthesis of various organic molecules . The compound’s impact on metabolic flux or metabolite levels would depend on the specific reactions it is involved in and the nature of the synthesized compounds.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid within cells and tissues are not well-documented. Its role in organic synthesis suggests that it may be transported and distributed similarly to other small organic molecules. It could interact with transporters or binding proteins that facilitate its movement within cells and tissues . The compound’s localization and accumulation would depend on its chemical properties and the cellular environment.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is not extensively studied. Its role in organic synthesis suggests that it may localize to specific cellular compartments where it can interact with enzymes and other biomolecules involved in biochemical reactions . Targeting signals or post-translational modifications could direct the compound to specific organelles, influencing its activity and function.
属性
IUPAC Name |
(2-chloro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDHZSRUQKDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657168 | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-92-4 | |
| Record name | 1-Methyl 3-borono-4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
amine](/img/structure/B1486523.png)


acetic acid](/img/structure/B1486528.png)


![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)

![N-[(2,6-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486535.png)
